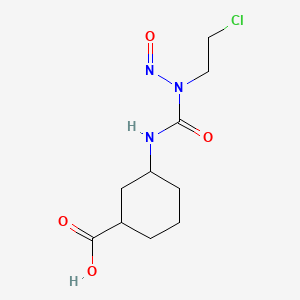
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene is a complex organic compound characterized by its unique structure, which includes a butenyl group and multiple methyl groups attached to a hexahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a naphthalene derivative with a butenyl halide under basic conditions. This is followed by a series of reduction and methylation reactions to introduce the necessary methyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation and alkylation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole derivatives with enyne or diene substituents
Uniqueness
This compound is unique due to its specific structural features, including the butenyl group and multiple methyl groups
Propriétés
Numéro CAS |
60746-45-4 |
|---|---|
Formule moléculaire |
C17H26 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
8-but-3-enyl-4,7,8a-trimethyl-2,3,5,8-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C17H26/c1-5-6-9-15-14(3)10-11-16-13(2)8-7-12-17(15,16)4/h5,10,15H,1,6-9,11-12H2,2-4H3 |
Clé InChI |
RGNCHLBATYIVSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC=C(C(C2(CCC1)C)CCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


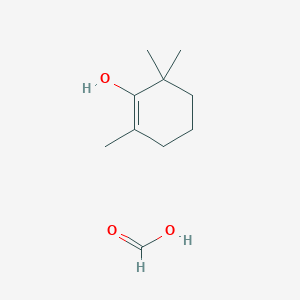
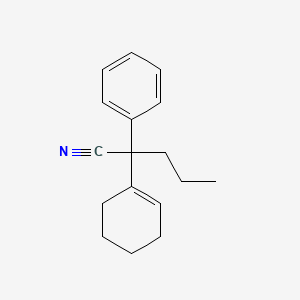

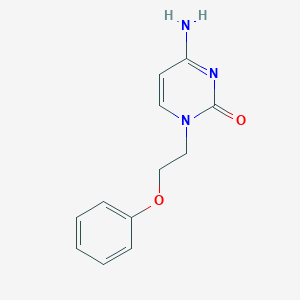
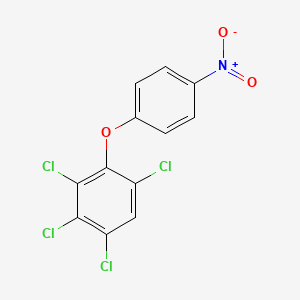
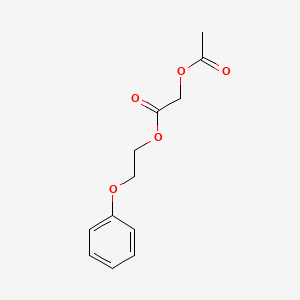
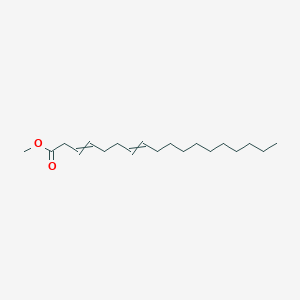
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)
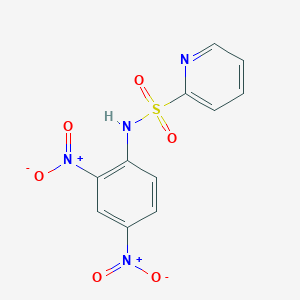
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)
